REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([CH3:20])[C:5]2[O:9][C:8](=[O:10])[N:7]([CH2:11][C:12]([O:14]C(C)(C)C)=[O:13])[C:6]=2[CH:19]=1.C1(C)C=CC=CC=1>C(Cl)Cl.C(C(O)=O)(F)(F)F>[CH3:1][C:2]1[CH:3]=[C:4]([CH3:20])[C:5]2[O:9][C:8](=[O:10])[N:7]([CH2:11][C:12]([OH:14])=[O:13])[C:6]=2[CH:19]=1
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
CC=1C=C(C2=C(N(C(O2)=O)CC(=O)O)C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |